molecular formula C17H15Cl2N3 B14110948 N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride

N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride

Cat. No.: B14110948
M. Wt: 332.2 g/mol
InChI Key: UREMMCAHTPJRMO-BGDWDFROSA-N
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Description

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride is a chemical compound with the molecular formula C17H15Cl2N3 It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride typically involves the reaction of 8-hydroxyquinoline with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure maximum yield and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential and activating caspase enzymes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: A parent compound with similar structural features but lacking the hydrazone linkage.

    4-chlorobenzaldehyde: A precursor used in the synthesis of the target compound.

    Quinoline derivatives: Compounds with a quinoline ring structure but different substituents.

Uniqueness

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride is unique due to its combination of a quinoline ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H15Cl2N3

Molecular Weight

332.2 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride

InChI

InChI=1S/C17H14ClN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12+;

InChI Key

UREMMCAHTPJRMO-BGDWDFROSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C3=CC=C(C=C3)Cl.[Cl-]

Canonical SMILES

CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)Cl.[Cl-]

Origin of Product

United States

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